molecular formula C9H16Cl2N2O B2552332 2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride CAS No. 2567498-80-8

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride

Cat. No. B2552332
CAS RN: 2567498-80-8
M. Wt: 239.14
InChI Key: KVBOTLMCPCGMLT-UHFFFAOYSA-N
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Description

The compound "2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride" is a derivative of 2-aminopyridine, which is a versatile intermediate in the synthesis of various pharmaceuticals and organic compounds. The papers provided discuss the synthesis and characterization of related 2-aminopyridine derivatives, which are important in the development of new drugs and materials.

Synthesis Analysis

The synthesis of functionalized 2-aminopyridines is described in the first paper, where domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles are used to produce 2-aminohydropyridines and 2-pyridinones . Another paper reports the synthesis of 2-amino-3-methylpyridinium dihydrogenomonoarsenate, which shares a similar 2-aminopyridine core structure . Additionally, a multicomponent strategy for synthesizing 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles in an aqueous micellar medium is presented, highlighting the versatility of 2-aminopyridine derivatives in organic synthesis .

Molecular Structure Analysis

The third paper provides a detailed molecular structure analysis of a 2-amino-3-methylpyridinium compound, which was characterized by X-ray crystallography, thermal analysis, and spectroscopic studies . This analysis is crucial for understanding the electronic and spatial configuration of the molecule, which influences its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The papers describe various chemical reactions involving 2-aminopyridine derivatives. For instance, the synthesis of 2-amino-3-nitropyridine-6-methoxy involves substitution, nitration, ammoniation, and oxidation reactions . Another study reports the synthesis and reactions of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile, which underwent further reactions to yield new oxopyrazolinylpyridines and related compounds .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride," they do provide insights into the properties of similar compounds. For example, the crystal structure and solid-state NMR spectroscopy data from the third paper can give an indication of the stability and electronic properties of the compound . The synthesis methods described in the papers also suggest that these compounds are stable under various reaction conditions .

Scientific Research Applications

Biogenic Amines in Fish: Roles in Intoxication, Spoilage, and Nitrosamine Formation

Biogenic amines play significant roles in food safety and quality, particularly in fish, where they are involved in spoilage and intoxication processes. Studies on biogenic amines such as histamine, cadaverine, and putrescine reveal their significance in determining fish safety and quality. Understanding the formation and impact of these amines in food can inform the research and application of related chemical compounds in food science, potentially offering insights into the use of "2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol; dihydrochloride" in similar contexts (Bulushi et al., 2009).

Analysis of Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are critical structural components in many pharmaceuticals, with a significant percentage of drugs containing these compounds. An analysis of U.S. FDA-approved drugs revealed that nitrogen heterocycles are prevalent in pharmaceutical chemistry, which could inform the research and development of new drugs incorporating "2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol; dihydrochloride" or similar compounds, highlighting their importance in medicinal chemistry (Vitaku et al., 2014).

Chlorine and Chlorine Dioxide Reactions with Food Compounds

The reactions of chlorine and chlorine dioxide with organic food constituents, including amino acids and lipids, have significant implications for food safety and processing. Understanding these reactions can inform the use of related compounds in food preservation and safety protocols, potentially guiding the application of "2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol; dihydrochloride" in similar research contexts (Fukayama et al., 1986).

Chemistry and Safety of Acrylamide

The chemistry, biochemistry, and safety of acrylamide in food processing have been extensively studied, given its formation during the cooking process and potential health risks. Research into the formation, properties, and mitigation strategies for acrylamide can inform similar studies on related compounds, including "2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol; dihydrochloride," particularly in understanding its behavior and safety in food-related applications (Friedman, 2003).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-7-3-2-4-9(11-7)5-8(10)6-12;;/h2-4,8,12H,5-6,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBOTLMCPCGMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(6-methylpyridin-2-yl)propan-1-ol;dihydrochloride

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